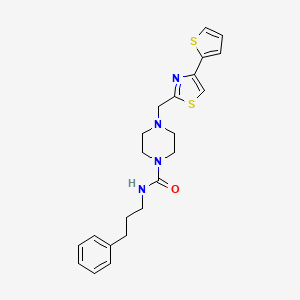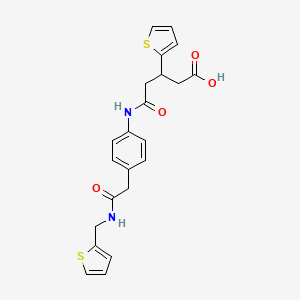![molecular formula C16H19F2NO4 B2430190 (3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2187426-81-7](/img/structure/B2430190.png)
(3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H19F2NO4 and its molecular weight is 327.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Influenza Neuraminidase Inhibitors
This compound has been utilized in the design and synthesis of influenza neuraminidase inhibitors. A study by Wang et al. (2001) focused on the development of potent inhibitors, using pyrrolidine cores for their synthesis. The research revealed specific structural interactions that contribute to the inhibitory effect on the influenza neuraminidase enzyme (Wang et al., 2001).
Antibacterial Agents
Bouzard et al. (1992) explored a series of compounds for their in vitro and in vivo antibacterial activities. Their research found that certain pyrrolidine derivatives, including the (3R,4S)-4-(2,4-difluorophenyl) variant, significantly enhanced the antibacterial efficacy of the compounds they studied (Bouzard et al., 1992).
Synthesis of Pyrrolidine-2,4-diones
Mulholland et al. (1972) conducted a study on the synthesis of pyrrolidine-2,4-diones (tetramic acids) and related derivatives. Their work provides insights into the methods of obtaining these compounds, which could be relevant to the synthesis of the discussed pyrrolidine derivative (Mulholland et al., 1972).
Bicyclic Systems Synthesis
Kharchenko et al. (2008) developed novel bicyclic systems involving 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. Their research included the use of 5-oxopyrrolidine-3-carboxylic acids in the formation of these compounds, indicating potential applications for the (3R,4S)-pyrrolidine derivative in similar syntheses (Kharchenko et al., 2008).
Nootropic Agents
Valenta et al. (1994) investigated the synthesis of various 1,4-disubstituted 2-oxopyrrolidines, aiming to explore their potential as nootropic agents. This study indicates a broader scope of application for pyrrolidine derivatives in the development of cognitive enhancers (Valenta et al., 1994).
Synthesis of Pyrrolidine-4-carboxylic Acid
Research conducted by Zheng Rui (2010) utilized pyrrolidine-4-carboxylic acid in the preparation of methanone hydrochloride derivatives. This study highlights the relevance of pyrrolidine-4-carboxylic acids in organic synthesis and chemical compound development (Zheng Rui, 2010).
Propiedades
IUPAC Name |
(3R,4S)-4-(2,4-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(22)19-7-11(12(8-19)14(20)21)10-5-4-9(17)6-13(10)18/h4-6,11-12H,7-8H2,1-3H3,(H,20,21)/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUUKHSFJJXMGC-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2430111.png)
![7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2430113.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2430114.png)
![N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide](/img/structure/B2430115.png)
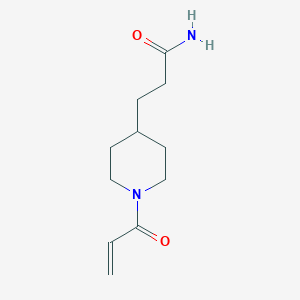
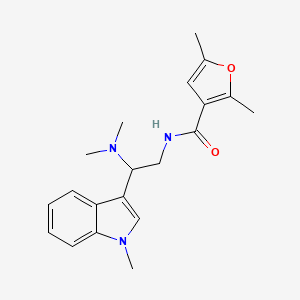
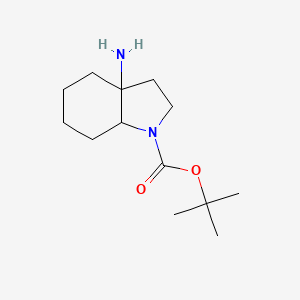


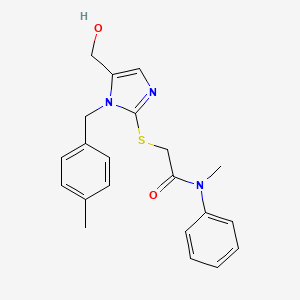
![3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2430128.png)
